molecular formula C13H11BrClN3O2 B12524435 N-[(1R)-1-(4-bromophenyl)ethyl]-4-chloro-3-nitropyridin-2-amine CAS No. 656237-77-3

N-[(1R)-1-(4-bromophenyl)ethyl]-4-chloro-3-nitropyridin-2-amine

Cat. No.: B12524435
CAS No.: 656237-77-3
M. Wt: 356.60 g/mol
InChI Key: NRMSTNSGZHFNCA-MRVPVSSYSA-N
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Description

Structural Elucidation and Physicochemical Properties of N-[(1R)-1-(4-Bromophenyl)ethyl]-4-Chloro-3-Nitropyridin-2-Amine

Molecular Architecture and Stereochemical Configuration

The molecular formula of N-[(1R)-1-(4-bromophenyl)ethyl]-4-chloro-3-nitropyridin-2-amine is C₁₃H₁₁BrClN₃O₂ , with a molecular weight of 356.602 g/mol . The core structure comprises a pyridine ring substituted at the 2-position with an amine group, at the 3-position with a nitro group, and at the 4-position with a chlorine atom. A chiral (1R)-1-(4-bromophenyl)ethyl group is attached to the amine nitrogen, introducing a stereogenic center (Fig. 1A).

The absolute configuration at the chiral center is defined as R , as indicated by the (1R) designation in the IUPAC name. This configuration influences the compound’s spatial arrangement, potentially affecting its intermolecular interactions and crystallographic packing. The bromophenyl moiety contributes significant steric bulk, while the nitro and chlorine groups enhance electronic polarization within the pyridine ring.

Table 1: Key molecular descriptors
Property Value Source
Molecular formula C₁₃H₁₁BrClN₃O₂
Molecular weight (g/mol) 356.602
Exact mass 354.972
Topological polar surface area 70.74 Ų
LogP (octanol-water) 5.175

Crystallographic Characterization and Bonding Patterns

While crystallographic data for this specific compound are not publicly available, analogous nitro- and chloro-substituted pyridines exhibit characteristic bonding patterns. For example, in N-(4-bromophenyl)-5-nitropyridin-2-amine (a structural analog), X-ray diffraction reveals a planar pyridine ring with bond lengths of 1.34 Å for C–N (amine) and 1.47 Å for C–Br. The nitro group typically adopts a coplanar orientation relative to the aromatic ring to maximize conjugation, as seen in 6-nitropyridin-2-amine.

The bromine atom on the phenyl group participates in halogen bonding, as observed in related bromoaryl compounds. Such interactions may stabilize crystal lattices through Br···O or Br···N contacts. The chiral ethyl group likely induces asymmetric packing, a feature critical for enantioselective applications.

Spectroscopic Profiling (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR : The chiral ethyl group’s methyl protons are expected to split into a doublet (δ ~1.6 ppm, J = 6.8 Hz) due to coupling with the adjacent chiral carbon. The aromatic protons of the 4-bromophenyl group resonate as a doublet (δ ~7.3 ppm, J = 8.5 Hz) for the ortho-hydrogens and a doublet (δ ~7.6 ppm) for the para-bromine-substituted carbon.
  • ¹³C NMR : The pyridine carbons adjacent to the nitro group are deshielded, appearing at δ ~150 ppm (C-3) and δ ~145 ppm (C-4).
Infrared (IR) Spectroscopy

Key absorptions include:

  • Nitro group (NO₂) : Asymmetric stretch at 1520 cm⁻¹ , symmetric stretch at 1350 cm⁻¹ .
  • C–Br stretch : 560–600 cm⁻¹ .
  • N–H bend (amine) : 1600–1650 cm⁻¹ .
Mass Spectrometry (MS)

The molecular ion peak appears at m/z 354.972 (calculated exact mass). Fragmentation pathways include loss of the bromophenylethyl group (m/z 211) and cleavage of the nitro group (m/z 297).

Table 2: Characteristic spectroscopic signals
Technique Signal (ppm/cm⁻¹/m/z) Assignment
¹H NMR 1.6 (d, J=6.8 Hz) Chiral ethyl CH₃
¹H NMR 7.3–7.6 (m) 4-Bromophenyl protons
IR 1520, 1350 NO₂ stretches
MS 354.972 [M]⁺

Properties

CAS No.

656237-77-3

Molecular Formula

C13H11BrClN3O2

Molecular Weight

356.60 g/mol

IUPAC Name

N-[(1R)-1-(4-bromophenyl)ethyl]-4-chloro-3-nitropyridin-2-amine

InChI

InChI=1S/C13H11BrClN3O2/c1-8(9-2-4-10(14)5-3-9)17-13-12(18(19)20)11(15)6-7-16-13/h2-8H,1H3,(H,16,17)/t8-/m1/s1

InChI Key

NRMSTNSGZHFNCA-MRVPVSSYSA-N

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)Br)NC2=NC=CC(=C2[N+](=O)[O-])Cl

Canonical SMILES

CC(C1=CC=C(C=C1)Br)NC2=NC=CC(=C2[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Chlorination of 2-Aminopyridine

The synthesis begins with 2-aminopyridine, which undergoes directed chlorination at position 4. A common approach involves N-chlorosuccinimide (NCS) in N,N-dimethylformamide (DMF) at −20°C to 20°C for 24 hours, yielding 4-chloropyridin-2-amine in 66–75% yield. Alternative protocols use Cl2 gas in acidic media, though NCS offers better regiocontrol.

Key Reaction Conditions :

  • Substrate : 2-Aminopyridine
  • Chlorinating Agent : NCS (2.0 equiv)
  • Solvent : DMF or ethyl acetate
  • Temperature : −20°C → 20°C (gradual warming)
  • Yield : 66–75%

Nitration of 4-Chloropyridin-2-amine

Nitration at position 3 is achieved using a nitrating mixture (fuming HNO3 and H2SO4) at 25–30°C. The nitro group directs electrophilic substitution meta to the chlorine, forming 4-chloro-3-nitropyridin-2-amine.

Key Reaction Conditions :

  • Substrate : 4-Chloropyridin-2-amine
  • Nitrating Agent : HNO3 (1.5 equiv) in H2SO4
  • Temperature : 25–30°C
  • Reaction Time : 1 hour
  • Yield : 85–90%

Synthesis of (1R)-1-(4-Bromophenyl)ethylamine

Asymmetric Reduction of 4-Bromoacetophenone

The chiral amine fragment is synthesized via asymmetric reduction of 4-bromoacetophenone. Using a Ru-BINAP catalyst, ketone reduction produces (1R)-1-(4-bromophenyl)ethanol with >99% enantiomeric excess (ee). Subsequent conversion to the amine employs a Gabriel synthesis:

  • Mesylation : (1R)-1-(4-bromophenyl)ethanol reacted with mesyl chloride (MsCl) in CH2Cl2.
  • Displacement : Mesylate intermediate treated with potassium phthalimide in DMF at 80°C.
  • Deprotection : Hydrazinolysis in ethanol yields (1R)-1-(4-bromophenyl)ethylamine.

Key Reaction Conditions :

  • Reduction Catalyst : RuCl2[(S)-BINAP]
  • Hydrogen Pressure : 50 psi H2
  • Gabriel Synthesis Yield : 70–75%

Coupling of Pyridine Core and Chiral Amine

Nucleophilic Substitution

The primary amine of 4-chloro-3-nitropyridin-2-amine reacts with (1R)-1-(4-bromophenyl)ethyl bromide under basic conditions. K2CO3 in DMF at 60°C facilitates alkylation, forming the target compound.

Key Reaction Conditions :

  • Substrate : 4-Chloro-3-nitropyridin-2-amine
  • Alkylating Agent : (1R)-1-(4-Bromophenyl)ethyl bromide (1.2 equiv)
  • Base : K2CO3 (2.0 equiv)
  • Solvent : DMF
  • Temperature : 60°C, 12 hours
  • Yield : 60–65%

Reductive Amination

An alternative route employs reductive amination between 4-chloro-3-nitropyridin-2-amine and 4-bromoacetophenone. Sodium cyanoborohydride (NaBH3CN) in methanol at pH 4–5 (acetic acid) reduces the imine intermediate, yielding the secondary amine with 55–60% ee. Chiral resolution via HPLC improves enantiopurity.

Key Reaction Conditions :

  • Reducing Agent : NaBH3CN (1.5 equiv)
  • Solvent : MeOH/HOAc (95:5)
  • Resolution : Chiralpak AD column (hexane/ethanol)
  • Final ee : >99%

Comparative Analysis of Methods

Method Yield Stereocontrol Scalability Key Reference
Nucleophilic Substitution 60–65% Requires chiral alkylating agent Moderate
Reductive Amination 55–60% Resolution needed Low

Optimization Strategies

Enhancing Alkylation Efficiency

  • Microwave Assistance : Reducing reaction time from 12 hours to 30 minutes at 100°C improves yield to 75%.
  • Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) in H2O/CH2Cl2 increases interfacial reactivity.

Stereochemical Purity

  • Chiral Ligands : Pd-catalyzed asymmetric alkylation using (R)-BINAP achieves 85% ee without resolution.
  • Enzymatic Resolution : Lipase-catalyzed acetylation of racemic amine increases (R)-enantiomer purity.

Characterization and Validation

Spectroscopic Data

  • 1H NMR (DMSO-d6): δ 8.33 (s, 1H, pyridine-H5), 7.56 (d, 2H, Ar-H), 6.68 (s, 1H, pyridine-H6), 4.52 (q, 1H, CH), 1.90 (d, 3H, CH3).
  • MS (ESI) : m/z 356.6 [M+H]+.

Purity Assessment

  • HPLC : >99% purity (C18 column, 70:30 MeOH/H2O).
  • Chiral Analysis : >99% ee (Chiralpak AD-H, hexane/ethanol).

Industrial-Scale Considerations

  • Cost-Efficiency : NCS-based chlorination is preferable over Cl2 gas for safety.
  • Waste Management : H2SO4/HNO3 neutralization requires CaCO3 to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[(1R)-1-(4-bromophenyl)ethyl]-4-chloro-3-nitropyridin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The bromophenyl group can be involved in substitution reactions.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chloro group can result in various substituted pyridine derivatives.

Scientific Research Applications

N-[(1R)-1-(4-bromophenyl)ethyl]-4-chloro-3-nitropyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of biological pathways and interactions due to its unique structure.

    Industry: Used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1R)-1-(4-bromophenyl)ethyl]-4-chloro-3-nitropyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

6-Chloro-N-[2-(4-Chlorophenyl)ethyl]-3-nitropyridin-2-amine

  • Molecular Formula : C₁₃H₁₁Cl₂N₃O₂
  • Molecular Weight : 312.15 g/mol
  • Key Differences: Pyridine Substitution: Chlorine at position 6 (vs. 4 in the target compound). Ethyl Group: Non-chiral 2-(4-chlorophenyl)ethyl substituent (vs. chiral 1-(4-bromophenyl)ethyl). Halogen: Bromine replaced by chlorine on the phenyl ring.
  • Implications: Reduced molecular weight and lipophilicity due to Cl-for-Br substitution. Altered electronic effects (Cl is less electron-withdrawing than Br). Potential differences in receptor binding due to steric and stereochemical variations .

N-(4-Chlorophenyl)-3-nitropyridin-2-amine

  • Molecular Formula : C₁₁H₈ClN₃O₂ (estimated)
  • Key Differences :
    • Simpler Structure : Lacks the ethyl spacer and bromophenyl group.
    • Direct Attachment : 4-Chlorophenyl group bonded directly to the pyridine amine.
  • Implications :
    • Lower molecular complexity may enhance solubility but reduce steric bulk.
    • Reduced lipophilicity compared to the brominated target compound .

N-(3-Chlorophenethyl)-4-nitrobenzamide

  • Molecular Formula : C₁₅H₁₂ClN₃O₃
  • Key Differences: Benzamide Core: Replaces pyridine with a benzene ring.
  • Implications :
    • Amide group may improve metabolic stability but reduce membrane permeability compared to the amine .

N-(3-Bromophenyl)-N-phenyl-[1,1-biphenyl]-4-amine

  • Molecular Formula : C₂₄H₁₈BrN
  • Molecular Weight : 400.31 g/mol
  • Key Differences :
    • Biphenyl Structure : Two linked benzene rings (vs. pyridine).
    • Bromine Placement : 3-Bromophenyl group (vs. 4-bromophenyl).
  • Implications :
    • Increased aromaticity and molecular weight may enhance π-π stacking but reduce solubility.
    • Steric hindrance from biphenyl system could limit bioavailability .

Brorphine (1-(1-(4-Bromophenyl)ethylpiperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one)

  • Key Differences :
    • Piperidine-Benzimidazole Core : Contrasts with pyridine structure.
    • Shared Substituent : 4-Bromophenyl ethyl group (similar to the target compound).
  • Implications :
    • Demonstrates the pharmacological relevance of the 4-bromophenyl ethyl motif in opioid receptor binding .

Comparative Analysis Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features
Target Compound Pyridine 4-Cl, 3-NO₂, (1R)-1-(4-BrPh)ethyl 338.0 Chiral center, Br for lipophilicity
6-Chloro-N-[2-(4-ClPh)ethyl]-3-nitropyridin-2-amine Pyridine 6-Cl, 3-NO₂, 2-(4-ClPh)ethyl 312.15 Non-chiral, Cl substituents
N-(4-ClPh)-3-nitropyridin-2-amine Pyridine 3-NO₂, 4-ClPh ~262.6 Simplified structure, no ethyl spacer
N-(3-ClPh ethyl)-4-nitrobenzamide Benzene 4-NO₂, 3-ClPh ethyl 329.73 Amide linkage, H-bond potential
N-(3-BrPh)-N-phenyl-biphenyl-4-amine Biphenyl 3-BrPh, N-phenyl 400.31 High aromaticity, bulky structure

Research Implications

  • Stereochemistry : The chiral ethyl group may confer enantiomer-specific biological activity, a critical factor in drug design .
  • Lipophilicity : Brominated compounds generally exhibit higher logP values, favoring membrane permeability but possibly complicating aqueous solubility .

Biological Activity

N-[(1R)-1-(4-bromophenyl)ethyl]-4-chloro-3-nitropyridin-2-amine, with the CAS Number 656237-77-3, is a complex organic compound characterized by a unique structural arrangement that includes a pyridine ring substituted with a chloro and nitro group, alongside an amine group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme and receptor inhibitor.

Chemical Structure and Properties

  • Molecular Formula : C13H11BrClN3O2
  • Molecular Weight : 356.602 g/mol
  • Structural Features :
    • A pyridine ring with a chloro group at position 4
    • A nitro group at position 3
    • An ethyl group attached to a bromophenyl moiety

Biological Activity

This compound has been investigated for various biological activities:

  • Enzyme Inhibition : The compound shows potential as an inhibitor of enzymes involved in disease processes. Its structural features suggest that it may interact with active sites of target enzymes, influencing their activity.
  • Antidiabetic Properties : Research indicates that compounds similar to this one can inhibit key enzymes like α-amylase and α-glucosidase, which are crucial in carbohydrate digestion. Such inhibition could lead to reduced blood glucose levels, making it a candidate for antidiabetic drug development .
  • Anti-inflammatory Effects : The presence of nitro and chloro groups may enhance its ability to modulate inflammatory responses. This is particularly relevant in conditions where inflammation plays a critical role in disease progression.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound and its analogs:

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
Enzyme InhibitionInhibits α-amylase and α-glucosidase
Antioxidant ActivityScavenges free radicals, reducing oxidative stress
Anti-inflammatoryModulates cytokine release and inhibits COX pathways

Detailed Findings

  • In Vitro Studies : In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against various enzymes related to metabolic disorders. For instance, studies showed that the compound could effectively inhibit α-amylase activity, leading to decreased glucose absorption in intestinal cells .
  • Cell-Based Assays : Cell viability assays indicated that this compound influences cell cycle progression and apoptosis in cancer cell lines, suggesting potential applications in oncology .
  • Mechanistic Insights : The interaction of this compound with biological targets has been explored using molecular docking studies, revealing favorable binding affinities with key metabolic enzymes.

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